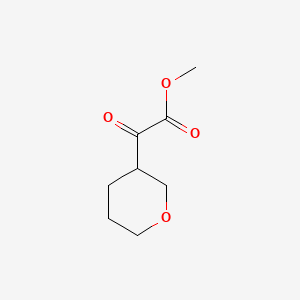
Methyl2-(oxan-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(oxan-3-yl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(oxan-3-yl)-2-oxoacetate typically involves the esterification of oxan-3-yl-2-oxoacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(oxan-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxan-3-yl-2-oxoacetic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or thiols (RSH).
Major Products
Oxidation: Oxan-3-yl-2-oxoacetic acid.
Reduction: Oxan-3-yl-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2-(oxan-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving esters and oxane derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl2-(oxan-3-yl)-2-oxoacetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound can be hydrolyzed by esterases to release oxan-3-yl-2-oxoacetic acid, which can then participate in metabolic pathways. The oxane ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Oxan-3-yl-2-oxoacetic acid: The acid form of the compound.
Oxan-3-yl-2-hydroxyacetic acid: The reduced form of the compound.
Methyl2-(oxan-3-yl)-2-hydroxyacetate: A hydroxylated derivative.
Uniqueness
Methyl2-(oxan-3-yl)-2-oxoacetate is unique due to its ester functional group combined with the oxane ring structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-(oxan-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6H,2-5H2,1H3 |
InChI Key |
ZQCUQVHFPRNUHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















